Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17522897
InChI: InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3
SMILES:
Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate

CAS No.:

Cat. No.: VC17522897

Molecular Formula: C11H16N2O2S

Molecular Weight: 240.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate -

Specification

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
IUPAC Name ethyl 4-piperidin-3-yl-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C11H16N2O2S/c1-2-15-11(14)10-13-9(7-16-10)8-4-3-5-12-6-8/h7-8,12H,2-6H2,1H3
Standard InChI Key LFIOHMRRBGMFEO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NC(=CS1)C2CCCNC2

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate, reflecting its thiazole ring substituted at position 4 with a piperidin-3-yl group and at position 2 with an ethyl carboxylate moiety . Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.33 g/mol (calculated from atomic masses). The piperidine ring introduces a bicyclic amine structure, while the thiazole core contributes aromaticity and electronic diversity.

Structural Characterization

Key spectral data for analogous compounds provide insights into its characterization:

  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the ester carbonyl (C=O) group, while N-H stretches from the piperidine ring appear around 3300 cm⁻¹ .

  • ¹H NMR: Signals include a triplet (~1.2 ppm, 3H) for the ethyl group’s terminal methyl, a quartet (~4.1 ppm, 2H) for the ethyl CH₂, and multiplet peaks between 2.5–3.5 ppm for the piperidine protons .

  • Mass Spectrometry: The molecular ion peak (M⁺) is expected at m/z 240, with fragmentation patterns indicating loss of the ethyl group (−45 Da) and piperidine ring decomposition .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 4-(piperidin-3-yl)-1,3-thiazole-2-carboxylate typically follows a multi-step protocol involving thiazole ring formation followed by piperidine substitution (Figure 1) :

Step 1: Thiazole Core Synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylate is synthesized via condensation of 2-chloro ethylacetoacetate with thiourea in ethanol under reflux . This step yields the thiazole backbone with an ester group.

Step 2: Iodination
The amino group at position 2 is replaced with iodine using p-toluenesulfonic acid and sodium nitrite in acetonitrile, producing ethyl 2-iodo-4-methylthiazole-5-carboxylate .

Step 3: Piperidine Substitution
The iodine atom undergoes nucleophilic displacement with piperidin-3-ylamine in the presence of a base (e.g., Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures . This step introduces the piperidine moiety.

Optimization and Yield

  • Reaction Conditions: Optimal yields (~75–80%) are achieved at 100°C with a 1:1.2 molar ratio of iodinated thiazole to piperidin-3-ylamine .

  • Purification: Column chromatography using ethyl acetate/hexane (3:7) effectively isolates the product .

Physicochemical Properties

Solubility and Stability

  • Solubility: The compound is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol but insoluble in water due to the hydrophobic piperidine and thiazole groups .

  • Stability: Stable under ambient conditions but may degrade in strong acidic or basic environments via ester hydrolysis .

PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂S
Molecular Weight240.33 g/mol
LogP1.8 (predicted)
Solubility (Water)<0.1 mg/mL
Melting Point175–177°C (estimated)
TechniqueKey Signals
IR (KBr)1700 cm⁻¹ (C=O), 3300 cm⁻¹ (NH)
¹H NMR (DMSO-d₆)δ 1.2 (t, CH₃), 4.1 (q, CH₂)
MSm/z 240 (M⁺)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator